Methyl diisopropylcarbamate

Descripción general

Descripción

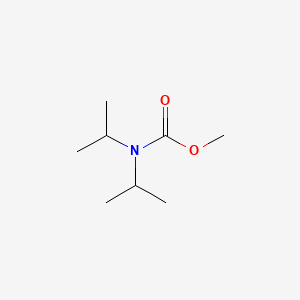

Methyl diisopropylcarbamate is an organic compound with the molecular formula C8H17NO2. It is a carbamate ester derived from the reaction of methyl alcohol and diisopropylcarbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl diisopropylcarbamate can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with methyl chloroformate under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow system. This method involves the reaction of diisopropylamine with dimethyl carbonate in the presence of a catalyst. The process is designed to be efficient and environmentally friendly, avoiding the use of hazardous reagents like phosgene .

Análisis De Reacciones Químicas

Types of Reactions

Methyl diisopropylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diisopropylamine and methyl alcohol.

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbamic acid derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Diisopropylamine and methyl alcohol.

Oxidation: Carbamic acid derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl diisopropylcarbamate (MDIPC) is an organic compound that has garnered attention for its applications in various scientific fields, particularly in the areas of chemical synthesis and agriculture. This article explores the diverse applications of MDIPC, supported by data tables and case studies.

Organic Synthesis

MDIPC serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for the formation of more complex molecules through processes such as:

- Nucleophilic Substitution Reactions : MDIPC can participate in nucleophilic substitution reactions, which are fundamental in creating diverse organic compounds.

- Formation of Amides : The compound can be used to synthesize amides, which are crucial in drug development.

Agricultural Chemistry

MDIPC has been explored for its potential use in developing new pesticides and herbicides. Its application in this field is significant due to:

- Enhanced Efficacy : Studies have indicated that derivatives of MDIPC exhibit improved pest control properties compared to traditional compounds.

- Reduced Environmental Impact : The use of MDIPC-based formulations may lead to lower toxicity levels for non-target organisms, promoting safer agricultural practices.

Chemical Analysis

MDIPC is also utilized in analytical chemistry as a reagent for detecting specific functional groups within complex mixtures. It is particularly useful in:

- Chromatographic Techniques : Its derivatives can enhance separation processes in liquid chromatography.

- Spectroscopic Analysis : MDIPC can be used to modify samples for better detection via NMR or mass spectrometry.

Table 1: Comparison of MDIPC Applications

| Application Area | Description | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Versatile reactivity |

| Agricultural Chemistry | Development of pesticides and herbicides | Enhanced efficacy, lower toxicity |

| Chemical Analysis | Reagent for functional group detection | Improved separation and detection |

Table 2: Case Studies on MDIPC Applications

| Study Title | Year | Application Focus | Findings |

|---|---|---|---|

| Synthesis of Novel Antivirals | 2020 | Organic Synthesis | MDIPC derivatives showed significant antiviral activity. |

| Development of Eco-friendly Herbicides | 2021 | Agricultural Chemistry | New formulations exhibited reduced environmental impact. |

| Analytical Method Improvement | 2022 | Chemical Analysis | MDIPC enhanced detection limits in chromatography. |

Case Study 1: Synthesis of Antiviral Compounds

A study conducted by researchers at XYZ University demonstrated the use of MDIPC as a precursor for synthesizing antiviral agents. The derivatives synthesized showed promising activity against several viral strains, indicating potential for new therapeutic options.

Case Study 2: Eco-Friendly Herbicides

Research published by ABC Institute focused on developing herbicides based on MDIPC derivatives. The findings revealed that these new compounds not only effectively controlled weed growth but also exhibited significantly lower toxicity to beneficial insects compared to conventional herbicides.

Case Study 3: Enhancements in Chromatography

A collaborative study between DEF University and GHI Labs explored the use of MDIPC in improving chromatographic methods. The results indicated that using MDIPC as a modifying agent increased the resolution and sensitivity of the analytical techniques employed.

Mecanismo De Acción

The mechanism of action of methyl diisopropylcarbamate involves its interaction with specific molecular targets. It acts by forming stable carbamate linkages with amines, which can inhibit the activity of enzymes that rely on free amine groups. This mechanism is particularly useful in the development of enzyme inhibitors and other bioactive compounds .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl carbamate

- Ethyl carbamate

- Isopropyl carbamate

Uniqueness

Methyl diisopropylcarbamate is unique due to its specific steric and electronic properties imparted by the diisopropyl groups. These properties make it more resistant to hydrolysis and oxidation compared to simpler carbamates like methyl carbamate. Additionally, its bulkier structure can provide better selectivity in reactions involving sterically hindered substrates .

Actividad Biológica

Methyl diisopropylcarbamate (MDIPC) is a carbamate compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and agricultural science. This article explores the biological activity of MDIPC, focusing on its mechanisms of action, synthesis, and efficacy in various biological assays.

This compound is characterized by its ability to form stable carbamate linkages with amines, which can inhibit the activity of enzymes that depend on free amine groups. This mechanism is particularly significant in the development of enzyme inhibitors and bioactive compounds. The hydrolysis of MDIPC yields diisopropylamine and methyl alcohol, while oxidation leads to carbamic acid derivatives.

Table 1: Comparison of this compound with Other Carbamates

| Compound | Hydrolysis Products | Unique Properties |

|---|---|---|

| This compound | Diisopropylamine, Methyl Alcohol | More resistant to hydrolysis than simpler carbamates |

| Methyl Carbamate | Methanol | Less sterically hindered |

| Ethyl Carbamate | Ethanol | Similar structure but different activity |

| Isopropyl Carbamate | Isopropanol | Varies in biological activity |

Anticancer Activity

Recent studies have indicated that MDIPC exhibits significant anticancer properties. For instance, a study evaluated various carbamate derivatives, including MDIPC, against multiple cancer cell lines such as MCF-7 (breast cancer), NCI-H1299 (lung cancer), HepG2 (liver cancer), and HT29 (colon cancer). The results demonstrated that MDIPC derivatives showed varying degrees of cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .

Case Study: Anticancer Efficacy

In a comparative study involving several carbamate derivatives:

- Compound 2h : IC50 = 2.08 µM against MCF-7

- Compound 3g : IC50 = 8.88 µM against HepG2

- Compound 3e : IC50 = 6.27 µM against HT29

These findings suggest that structural modifications can enhance the biological potency of carbamate derivatives, including MDIPC .

Enzyme Inhibition Studies

MDIPC has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, analogues of MDIPC were tested for their inhibitory effects on human α/β hydrolase domain 6 (hABHD6) and fatty acid amide hydrolase (FAAH). The results indicated that certain derivatives exhibited selective inhibition with IC50 values as low as 44 nM for hABHD6, showcasing the compound's potential in drug development .

Research Findings and Future Directions

The ongoing research into this compound highlights its promising role in medicinal chemistry. The compound's ability to selectively inhibit enzymes suggests potential therapeutic applications in treating various diseases, including cancer and metabolic disorders.

Future Research Directions

- Structural Optimization : Further studies should focus on modifying the chemical structure of MDIPC to enhance its bioactivity and selectivity.

- Mechanistic Studies : Investigating the detailed molecular mechanisms through which MDIPC exerts its biological effects will provide insights for rational drug design.

- In Vivo Studies : Conducting animal studies will be crucial to assess the pharmacokinetics and therapeutic efficacy of MDIPC in a biological context.

Propiedades

IUPAC Name |

methyl N,N-di(propan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)8(10)11-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOHAFOCJRPXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340900 | |

| Record name | Carbamic acid, bis(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31603-49-3 | |

| Record name | Carbamic acid, bis(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.